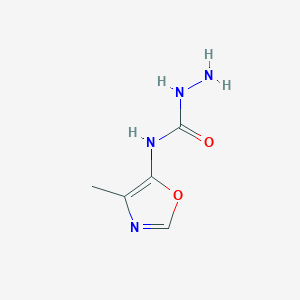
2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, fluoro, methyl, and cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate, which is then cyclized to yield the desired pyrrole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoro positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-methyl-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C14H14FN3 |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-amino-1-(3-fluoro-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14FN3/c1-8-4-5-11(6-13(8)15)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
Clé InChI |
RQCGFGFCLVUBPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)


![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
